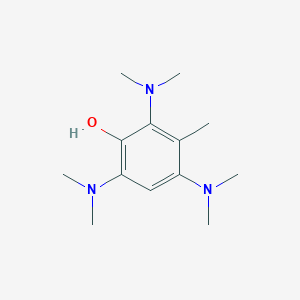

2,4,6-Tris(dimethylamino)-3-methylphenol

Description

BenchChem offers high-quality 2,4,6-Tris(dimethylamino)-3-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tris(dimethylamino)-3-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

921612-83-1 |

|---|---|

Molecular Formula |

C13H23N3O |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

2,4,6-tris(dimethylamino)-3-methylphenol |

InChI |

InChI=1S/C13H23N3O/c1-9-10(14(2)3)8-11(15(4)5)13(17)12(9)16(6)7/h8,17H,1-7H3 |

InChI Key |

WORVYYDNYUXZBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1N(C)C)N(C)C)O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis & Mechanism of Phenolic Mannich Bases (Phenol & Dimethylamine)

Executive Summary

The Mannich reaction of phenol with dimethylamine (DMA) and formaldehyde is a cornerstone transformation in organic synthesis, yielding 2-(dimethylaminomethyl)phenol (often referred to as DMP-10 or the mono-Mannich base) and, upon exhaustive reaction, 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30).

While the reaction is ostensibly simple, achieving high regioselectivity for the ortho-mono-substituted product is synthetically challenging due to the activating nature of the phenolic hydroxyl group, which predisposes the substrate to poly-substitution.[1] This guide provides a rigorous mechanistic analysis, a controlled experimental protocol for regioselective synthesis, and critical process variables for optimization.

Part 1: Mechanistic Foundations

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.[1] Unlike standard Friedel-Crafts alkylations, the active electrophile is not a carbocation but an iminium ion (Eschenmoser’s salt equivalent) generated in situ.

Formation of the Active Electrophile

The reaction initiates with the condensation of dimethylamine (secondary amine) and formaldehyde. In aqueous or ethanolic media, these exist in equilibrium with the hemiaminal, which dehydrates to form the reactive iminium species.

The Regioselectivity Paradox

Phenol is an ortho/para director.[1][2][3] However, the Mannich reaction with secondary amines exhibits a strong preference for ortho-substitution .

-

Kinetic Control: The incoming iminium ion forms a hydrogen-bonded complex with the phenolic hydroxyl proton. This "delivery mechanism" directs the electrophile to the proximal ortho position.

-

Thermodynamic Trap: The resulting product, 2-(dimethylaminomethyl)phenol, contains an intramolecular hydrogen bond (N···H-O), stabilizing the ortho isomer over the para isomer.[2]

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway highlighting the formation of the iminium electrophile and the ortho-directed substitution.

Part 2: Experimental Strategy & Protocol

Strategic Considerations

The primary failure mode in this synthesis is over-alkylation . The introduction of the dimethylaminomethyl group (an alkylamine) does not significantly deactivate the ring; in fact, under basic conditions, the product can facilitate further reaction.

-

To target Mono-substitution: Use a slight deficiency of formaldehyde/amine (0.95 eq) relative to phenol and keep temperatures low (<40°C).

-

To target Tris-substitution (DMP-30): Use excess reagents (3.3 eq) and reflux (>80°C).

Protocol: Synthesis of 2-(Dimethylaminomethyl)phenol (Mono-Base)

Reagents:

-

Phenol (Crystalline, 99%): 94.1 g (1.0 mol)

-

Dimethylamine (40% aq.[3] solution): 112.5 g (~1.0 mol)

-

Formaldehyde (37% aq. solution): 81.1 g (~1.0 mol)

-

Solvent: Ethanol (100 mL) or Water (neat)

Step-by-Step Methodology:

-

Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, dissolve phenol in ethanol. Cool the solution to 15°C using an ice-water bath.

-

Amine Addition: Add the dimethylamine solution slowly, maintaining the temperature below 20°C. Note: An exotherm will occur due to acid-base neutralization (PhOH + R2NH).

-

Electrophile Generation: Add the formaldehyde solution dropwise over 45 minutes. Crucial: Maintain temperature at 20–25°C . Higher temperatures during addition promote poly-substitution.

-

Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 24 hours. Do not reflux if mono-substitution is the goal.

-

Work-up:

-

Remove solvent/water under reduced pressure (rotary evaporator).

-

The residue will be a viscous oil containing the mono-product, unreacted phenol, and traces of bis-product.

-

-

Purification (The Self-Validating Step):

-

Perform fractional distillation under high vacuum.

-

Fraction 1: Unreacted Phenol (approx. 40-50°C at 0.5 mmHg).

-

Fraction 2 (Target): 2-(Dimethylaminomethyl)phenol collects at 60–65°C at 0.5 mmHg (or ~75°C at 2 mmHg).

-

Validation: The product should be a clear to pale yellow liquid. Refractive Index (

) should be approx. 1.516.

-

Synthesis Workflow Diagram

Figure 2: Operational workflow for the selective synthesis of the mono-Mannich base.

Part 3: Process Variables & Troubleshooting

The following table summarizes the impact of key variables on the reaction outcome (Mono vs. Tris product).

| Variable | Condition for Mono-Product | Condition for Tris-Product (DMP-30) | Mechanistic Impact |

| Stoichiometry | 1:1:1 (PhOH:DMA:CH2O) | 1:3.3:3.3 | Excess electrophile drives exhaustive substitution. |

| Temperature | 20–30°C | 80–100°C (Reflux) | Higher energy overcomes the activation barrier for the crowded 2,6-positions. |

| Solvent | Ethanol or Methanol | Water (neat) | Protic solvents stabilize the transition state; water allows easy thermal control for bulk DMP-30. |

| pH | Neutral/Slightly Basic | Basic | Basic conditions favor phenoxide formation, increasing ring electron density. |

Troubleshooting Guide

-

Issue: Low Yield / High Unreacted Phenol.

-

Cause: Reversibility of the Mannich reaction.

-

Fix: Use a slight excess of amine/formaldehyde (1.1 eq) or increase reaction time. Do not increase temperature significantly.

-

-

Issue: Formation of Bis/Tris Byproducts.

-

Cause: Localized high concentration of reagents during addition.

-

Fix: Improve stirring efficiency and reduce addition rate of formaldehyde.

-

-

Issue: Product Color Instability.

-

Cause: Oxidation of the phenol ring (quinone formation).

-

Fix: Store under nitrogen/argon in amber glass.

-

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against established spectral data.

NMR Spectroscopy (CDCl3)

-

H NMR:

-

2.30 (s, 6H, N(CH

-

3.65 (s, 2H, Ar-CH

- 6.7–7.2 (m, 4H, Aromatic protons)

- ~10.5 (br s, 1H, Ar-OH , intramolecular H-bond shifts this downfield).

-

2.30 (s, 6H, N(CH

-

C NMR: Look for the methylene carbon signal around

Physical Constants

-

Boiling Point: 60–65°C @ 0.5 mmHg.

-

Refractive Index (

): 1.5150 – 1.5170.

References

-

PrepChem. (n.d.). Synthesis of 2-Dimethylaminomethyl phenol. Retrieved from [Link]

-

PubChem. (2025).[4][5] 2-((Dimethylamino)methyl)phenol (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Organic Reactions. (1942). The Mannich Reaction. Wiley Online Library. (Classic reference for mechanistic grounding).

Sources

- 1. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Crucial Role of Catalysis in Thermoset Systems

An In-Depth Technical Guide to Tertiary Amine Catalysts for Epoxy and Polyurethane Systems

Epoxy and polyurethane resins represent two of the most versatile classes of thermosetting polymers, forming the backbone of high-performance adhesives, coatings, composites, and foams. Their transformation from liquid monomers to solid, cross-linked networks is a chemically intricate process where control over the reaction kinetics is paramount. This control is exerted by catalysts, which dictate the speed of polymerization, influence the final network structure, and ultimately determine the material's performance characteristics.

Among the various catalytic options, tertiary amines stand out for their unique mechanisms and broad utility. Unlike primary and secondary amines, which are consumed as reactive hardeners in epoxy systems, tertiary amines possess no reactive hydrogen atoms.[1][2] They function purely as catalysts, initiating and accelerating reactions without being incorporated into the polymer backbone.[1][3] This guide offers a detailed exploration of the mechanisms, structure-activity relationships, and practical evaluation of tertiary amine catalysts in both epoxy and polyurethane chemistries, providing a foundational resource for researchers and formulation scientists.

Part 1: Tertiary Amine Catalysis in Epoxy Systems

Tertiary amines function in two primary capacities within epoxy formulations: as initiators for the homopolymerization of epoxy resins and as accelerators for other curing agents.

Mechanism: Anionic Ring-Opening Polymerization

When used as the sole curing agent, tertiary amines initiate the anionic polymerization of the epoxy resin.[4] The mechanism proceeds through a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on one of the electrophilic carbon atoms of the oxirane (epoxy) ring.

The process unfolds in two key steps:

-

Initiation: The tertiary amine (R₃N) attacks the epoxy ring, opening it to form a zwitterion. This intermediate is highly unstable.

-

Propagation: The alkoxide anion of the zwitterion then attacks another epoxy monomer. This chain reaction continues, propagating the polymerization and forming polyether linkages, which constitute the backbone of the cured network.

This catalytic process allows for curing without the need for traditional hardeners, creating a homopolymerized epoxy network.

Caption: Anionic polymerization of epoxy resins initiated by a tertiary amine.

Role as Accelerators (Co-Curing Agents)

Perhaps the more common application is the use of tertiary amines in small quantities to accelerate curing reactions between epoxy resins and other hardeners, such as primary/secondary amines, polyamides, or anhydrides.[4] This acceleration can dramatically reduce cure times, which is critical for manufacturing efficiency.[1]

When used with amine hardeners, the tertiary amine can activate the epoxy ring, making it more susceptible to attack by the primary or secondary amine. With anhydride hardeners, the tertiary amine first reacts with the anhydride to form an activated complex, which then readily reacts with the epoxy resin.[5]

Recent studies have explored the synergistic effects of combining tertiary amines with other accelerators, such as imidazoles. This combination can lower the activation energy of the curing reaction even further than when either accelerator is used alone, demonstrating a powerful strategy for formulation optimization.[6]

Caption: Role of a tertiary amine in accelerating the epoxy-hardener reaction.

Part 2: Tertiary Amine Catalysis in Polyurethane Systems

In polyurethane chemistry, tertiary amines are indispensable for controlling the two primary reactions: the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water).[7][8] The choice of catalyst is critical for balancing these reactions to achieve the desired foam structure, cure profile, and final properties.[9]

Mechanisms of Urethane Formation

Two main mechanisms are proposed for the catalysis of the isocyanate-polyol reaction by tertiary amines. The specific pathway often depends on the catalyst's structure and the reaction conditions.

-

Nucleophilic Catalysis (Baker's Mechanism): This mechanism involves the tertiary amine directly attacking the electrophilic carbon of the isocyanate group (-NCO). This forms a highly reactive, unstable intermediate complex. This activated complex is then readily attacked by the hydroxyl group of the polyol, forming the urethane linkage and regenerating the catalyst. This pathway is favored by sterically unhindered amines.[10][11]

-

General Base Catalysis (Farkas' Mechanism): In this model, the tertiary amine first forms a hydrogen-bonded complex with the hydroxyl group of the polyol.[10] This interaction increases the nucleophilicity of the oxygen atom, making the polyol more reactive towards the isocyanate group. This mechanism is often associated with the amine's basicity.[10]

Caption: Two primary proposed mechanisms for tertiary amine catalysis in PU formation.

Balancing Gelling and Blowing Reactions

In the production of polyurethane foam, the catalyst's role extends beyond simply accelerating the urethane linkage formation. It must precisely balance the gelling reaction with the blowing reaction, where isocyanate reacts with water to produce an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂), the blowing agent.

-

Gelling Catalysts: These catalysts primarily promote the isocyanate-polyol reaction, leading to network formation and viscosity build-up. Sterically hindered amines, such as N,N-dimethylcyclohexylamine (DMCHA), are often strong gelling catalysts.[10] A strong, unhindered base like triethylenediamine (TEDA), also known as DABCO, is also a powerful gelling catalyst.[10]

-

Blowing Catalysts: These catalysts preferentially accelerate the isocyanate-water reaction, promoting CO₂ generation for foam expansion. Catalysts containing ether linkages, such as bis(2-dimethylaminoethyl)ether (BDMAEE), are potent blowing catalysts because the oxygen atoms can help chelate water molecules, increasing their reactivity.[10]

The ratio of gelling to blowing activity is crucial. If gelling is too fast, the foam will not expand properly, resulting in high density. If blowing is too fast, the foam will expand and collapse before the polymer network has sufficient strength to stabilize the cellular structure.

| Catalyst Name | Common Acronym | Primary Function | Key Structural Feature |

| Triethylenediamine | TEDA / DABCO | Strong Gelling | Unhindered, bicyclic structure |

| N,N-Dimethylcyclohexylamine | DMCHA | Gelling | Sterically hindered nitrogen |

| bis(2-Dimethylaminoethyl)ether | BDMAEE | Strong Blowing | Ether linkage between nitrogen atoms |

| N,N,N',N',N''-Pentamethyldiethylenetriamine | PMDETA | Blowing | Multiple nitrogen atoms |

| N,N-Dimethylethanolamine | DMEA | Balanced / Reactive | Hydroxyl group allows it to react into the matrix |

Table 1: Common polyurethane catalysts and their primary function.[10][12]

Part 3: Catalyst Selection and Experimental Evaluation

The selection of an appropriate tertiary amine catalyst depends on a deep understanding of its structure-activity relationship and requires rigorous experimental validation.

Structure-Activity Relationships

The catalytic efficacy of a tertiary amine is not arbitrary; it is a direct function of its molecular architecture. Key factors include:

-

Basicity (pKa): Generally, higher basicity leads to higher catalytic activity, as the nitrogen atom is more nucleophilic.[11][13] However, this is often modulated by steric factors.

-

Steric Hindrance: The accessibility of the nitrogen's lone pair of electrons is critical. Bulky substituents around the nitrogen atom can hinder its ability to interact with isocyanate or polyol groups, reducing its activity.[11] This effect can be leveraged to create delayed-action or more selective catalysts.

-

Presence of Other Functional Groups:

-

Ether Linkages: As seen in BDMAEE, ether groups in the backbone enhance the catalysis of the blowing reaction.[10]

-

Hydroxyl Groups: Catalysts like DMEA contain a hydroxyl group, which allows them to react into the polymer matrix.[12] This creates "reactive catalysts" that are permanently bound, reducing volatile organic compound (VOC) emissions and odor in the final product.[14]

-

Experimental Protocol: Kinetic Analysis via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to study the heat flow associated with chemical reactions, making it ideal for characterizing the cure kinetics of thermosetting systems.[15] A non-isothermal DSC experiment can be used to determine key kinetic parameters like activation energy (Ea).

Step-by-Step Methodology:

-

Sample Preparation: Precisely weigh the epoxy resin (or polyol/isocyanate mixture) and the catalyst into a DSC pan. Ensure thorough mixing. Typical sample mass is 5-10 mg.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Program (Non-isothermal Scan):

-

Equilibrate the sample at a low temperature (e.g., 25°C).

-

Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature well beyond the completion of the reaction exotherm. Running multiple heating rates is essential for model-free kinetic analysis.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH).

-

The degree of conversion (α) at any temperature T is calculated as the partial heat of reaction (ΔH_T) divided by the total heat of reaction (ΔH).

-

Apply iso-conversional (model-free) methods, such as the Kissinger or Ozawa-Flynn-Wall method, to the data from multiple heating rates to calculate the activation energy (Ea) as a function of conversion.[6]

-

-

Interpretation: A lower activation energy indicates a more efficient catalytic system, meaning the reaction can proceed more easily. Comparing the Ea values for different catalysts provides a quantitative measure of their relative activity.

Caption: A typical workflow for evaluating catalyst kinetics using DSC.

Conclusion and Future Outlook

Tertiary amine catalysts are foundational components in the formulation of high-performance epoxy and polyurethane materials. Their ability to function as initiators, accelerators, and highly selective catalysts for competing reactions provides formulators with an exceptional degree of control over cure profiles and final polymer properties. A thorough understanding of the underlying catalytic mechanisms—anionic polymerization in epoxies and the balance of nucleophilic versus general base catalysis in polyurethanes—is essential for rational catalyst design and selection.

The future of catalyst development is driven by increasing demands for environmental sustainability and process efficiency. Key trends include the design of low-VOC and zero-emission reactive catalysts, the development of delayed-action or thermally latent catalysts for complex manufacturing processes, and the exploration of synergistic catalyst packages that offer enhanced performance and lower energy consumption during curing.[13][14] As the polymer industry continues to innovate, the humble tertiary amine will undoubtedly remain a central tool in the scientist's arsenal.

References

- The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2025, March 12). Vertex AI Search.

- Epoxy Curing Agents. (n.d.). Evonik.

- Synergistic effects of tertiary amine and imidazole accelerators on epoxy resin curing. (2024, October 10). Wiley Online Library.

- Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2008, October 17). Taylor & Francis Online.

- Polyurethane Catalysts: TEDA, Toyocat and RZETA. (n.d.). Tosoh Corporation.

- Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2008, October 17). ResearchGate.

- Polyurethane Catalysis by Tertiary Amines. (2025, August 6). ResearchGate.

- Tertiary amines - Catalyst. (n.d.). Chapter 2.

- Reaction principle of tertiary amine catalyst. (2022, May 25). Knowledge.

- Curing Agents for Epoxy Resin. (n.d.). Three Bond Technical News.

- Polyurethane Catalysis by Tertiary Amines. (2005). Journal of Cellular Plastics.

- Storage-stable heat-activated tertiary amine catalysts for epoxy resins. (n.d.). Google Patents.

- Polyurethane: An Introduction. (n.d.). SciSpace.

- Summary of types and curing mechanisms of epoxy resin curing agents. (2024, June 20). Knowledge.

- The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2025, May 22). MDPI.

- Cure kinetics of several epoxy–amine systems at ambient and high temperatures. (2025, August 6). Springer.

- Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. (2024, October 29). Hebei Mingxu Chemicals.

- Materials and Chemistry of Polyurethanes. (2021, November 15). ACS Symposium Series.

- Brief introduction and application of catalyst. (2022, May 19). Knowledge.

- Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. (2023, March 9). MDPI.

- (PDF) The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2025, May 22). ResearchGate.

- AMINE CURED-EPOXY MATRICES. (n.d.). Applied Poleramic.

Sources

- 1. hanepoxy.net [hanepoxy.net]

- 2. appliedpoleramic.com [appliedpoleramic.com]

- 3. threebond.co.jp [threebond.co.jp]

- 4. products.evonik.com [products.evonik.com]

- 5. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]

- 9. Sci-Hub. Polyurethane Catalysis by Tertiary Amines / Journal of Cellular Plastics, 2005 [sci-hub.jp]

- 10. poliuretanos.com.br [poliuretanos.com.br]

- 11. scispace.com [scispace.com]

- 12. Brief introduction and application of catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 13. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 14. tosoh.com [tosoh.com]

- 15. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Applications of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)

Executive Summary

2,4,6-Tris(dimethylaminomethyl)phenol (CAS: 90-72-2), commonly referred to as DMP-30 or Ancamine K54, is a Mannich base exhibiting a unique "amphiphilic-basic" character.[1] While widely recognized as a Lewis base accelerator in epoxy curing, its role in pharmaceutical synthesis and biological electron microscopy (EM) requires a nuanced understanding of its solubility thermodynamics.

This guide provides a definitive solubility landscape for DMP-30, moving beyond binary "soluble/insoluble" labels to explain the causality of solvent interactions. It includes validated protocols for its use as a reagent and, critically, its removal via phase partitioning during drug purification.[1]

Part 1: Physicochemical Characterization

To predict solubility, one must first understand the molecular architecture. DMP-30 consists of a phenolic core substituted at the ortho and para positions with bulky dimethylamine groups.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₅H₂₇N₃O | Moderate molecular weight (265.4 g/mol ) facilitates solvent penetration.[1][2] |

| Physical State | Viscous Liquid | Miscibility is the primary solubility parameter rather than crystal lattice energy. |

| LogP (Octanol/Water) | ~1.16 to 1.5 | Lipophilic: Prefers organic layers over neutral aqueous phases.[1] |

| pKa (Calculated) | ~9.5 (Amines), ~10 (Phenol) | pH-Switchable: Becomes highly water-soluble upon protonation (acidic pH).[1] |

| H-Bond Donors | 1 (Phenolic -OH) | Weak donor capability; susceptible to steric hindrance.[1] |

| H-Bond Acceptors | 4 (3 Tertiary Amines + 1 -OH) | Strong affinity for protic solvents (Alcohols).[1] |

Structural Mechanism Diagram

The following diagram illustrates the intramolecular forces dictating DMP-30's solubility logic.

Caption: Mechanistic breakdown of DMP-30 interactions.[1] Note the critical "pH-switch" pathway (bottom arrow) utilized in purification.[1]

Part 2: Solubility Landscape

The following data aggregates empirical observations and Hansen Solubility Parameter (HSP) predictions.

Primary Organic Solvents (High Solubility)

DMP-30 is miscible with most medium-to-high polarity organic solvents.[1]

-

Alcohols (Methanol, Ethanol, Isopropanol): Excellent solubility.[1] The solvent's hydroxyl group donates a hydrogen bond to the nitrogen lone pairs on DMP-30.

-

Ketones (Acetone, MEK): Fully miscible.[1] Driven by dipole-dipole interactions.

-

Aromatic Hydrocarbons (Toluene, Benzene, Xylene): Soluble.[1] The aromatic ring of DMP-30 engages in

stacking with the solvent. -

Chlorinated Solvents (DCM, Chloroform): Highly soluble.[1]

Challenging Solvents (Low Solubility/Immiscible)[1]

-

Aliphatic Hydrocarbons (Hexane, Pentane, Heptane): Poor solubility.[1] The polarity mismatch is too great; the amine groups are too polar to be accommodated by the non-polar aliphatic chain network.

-

Water (Neutral pH): Sparingly soluble to Immiscible. While often listed as "soluble" in broad databases, in practice, DMP-30 forms a separate oily phase or an emulsion in cold neutral water due to its lipophilic aromatic core.[1]

Solubility Reference Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism |

| Polar Protic | Methanol, Ethanol | Miscible | H-Bonding (Solvent Donor -> Amine Acceptor) |

| Polar Aprotic | Acetone, DMSO, DMF | Miscible | Dipole-Dipole |

| Aromatic | Toluene, Benzene | Soluble | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Polarizability / Dipole |

| Aliphatic | Hexane, Cyclohexane | Insoluble / Poor | Polarity Mismatch |

| Aqueous (pH 7) | Water | Sparingly Soluble | Hydrophobic Effect dominates |

| Aqueous (pH <4) | 1N HCl, Acetic Acid | Soluble | Ionic Solvation (Salt Formation) |

Part 3: Applications in Research & Development

A. Pharmaceutical Synthesis: The "Acid Wash" Purification Strategy

In drug development, DMP-30 is often used as a catalyst or a Mannich reagent. A critical challenge is removing it from the final reaction mixture. Because DMP-30 is lipophilic at neutral pH but ionic at acidic pH, it can be removed via Liquid-Liquid Extraction (LLE) .[1]

Self-Validating Purification Protocol:

-

Reaction: Perform synthesis in an organic solvent (e.g., Ethyl Acetate or DCM) where DMP-30 is soluble.[1]

-

Partitioning: Add dilute aqueous acid (e.g., 1M HCl or 10% Citric Acid) to the separatory funnel.

-

Mechanism: DMP-30 protonates:

. -

Separation: The protonated DMP-30 species migrates entirely to the aqueous layer. The neutral pharmaceutical product (assuming it is not also a base) remains in the organic layer.

-

Validation: Spot the organic layer on a TLC plate; DMP-30 (which stains with ninhydrin or iodine) should be absent.

B. Electron Microscopy (EM) Sample Preparation

For researchers in histology and pathology, DMP-30 is the standard accelerator for Epon 812 embedding resins.[1]

-

Solubility Issue: DMP-30 degrades slowly and becomes viscous/crystallized if exposed to moisture (hygroscopic).

-

Handling: It must be thoroughly mixed into the anhydride/resin mixture. Due to its high viscosity, pre-dilution in the anhydride component is recommended before adding to the resin to ensure homogenous solubility and uniform polymerization.

Part 4: Experimental Protocol: Determination of Solubility Limits

If precise solubility data (g/L) is required for a novel solvent system, do not rely on visual inspection alone. Use the Saturation Shake-Flask Method .

Step-by-Step Methodology

-

Preparation: Add excess DMP-30 (liquid) to 10 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

-

Separation: If two liquid phases form (oily droplet at bottom), solubility is limited. If solution is clear, add more DMP-30 until saturation is observed (cloudiness or phase separation).[1]

-

Sampling: Centrifuge to separate phases. Carefully pipette the supernatant (solvent phase).

-

Quantification (Gravimetric):

-

Transfer 5 mL of supernatant to a pre-weighed aluminum dish.

-

Evaporate solvent under vacuum or nitrogen stream.

-

Weigh the residue.

-

Calculation:

.[1]

-

Part 5: Handling & Stability (The "Blushing" Effect)

DMP-30 is chemically active.

-

Amine Blush: Like many amines, DMP-30 reacts with atmospheric CO₂ and moisture to form carbamates/carbonates.[1] This manifests as a white, sticky precipitate or "blush" on the surface of the liquid.

-

Impact on Solubility: These carbamate salts are insoluble in the organic solvents that dissolve pure DMP-30.

-

Prevention: Always store under inert gas (Nitrogen/Argon) and seal containers tightly. If a crust forms, do not attempt to dissolve it back into the bulk liquid; filter it out to maintain reagent purity.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7004, 2,4,6-Tris(dimethylaminomethyl)phenol.[1] PubChem. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 2,4,6-tris(dimethylaminomethyl)phenol.[1] ECHA. [Link][1]

-

SPI Supplies. DMP-30 Accelerator for Epoxy Resins: Technical Data.[Link][1]

Sources

History and development of Mannich base curing agents

Technical Guide: History and Development of Mannich Base Curing Agents

Executive Summary

This technical guide explores the evolution, chemistry, and application of Mannich base curing agents within the field of epoxy polymer science. Originally derived from the fundamental organic chemistry discovered by Carl Mannich, these curing agents have evolved from simple phenolic accelerators to complex, bio-based phenalkamines that dominate the marine and protective coatings industry today. This document provides researchers with a mechanistic understanding of their low-temperature reactivity, moisture tolerance, and the synthesis protocols required to produce them.

Historical Genesis & Evolution

The trajectory of Mannich base curing agents is a case study in adapting fundamental organic synthesis for applied polymer engineering.

-

1912: The Fundamental Discovery German chemist Carl Mannich (University of Berlin) first described the "Mannich Reaction"—a nucleophilic addition involving an amine, two carbonyls, and a non-enolizable aldehyde (typically formaldehyde).[1] While initially impactful in pharmaceutical synthesis (e.g., for converting ketones to

-amino ketones), its potential in polymer science lay dormant for decades [1]. -

1940s-1960s: Early Epoxy Adoption As epoxy resins (glycidyl ethers of bisphenol A) gained industrial traction, the need for faster curing agents became apparent. Early formulators utilized simple Mannich bases derived from phenol and bisphenol A . These "accelerated amines" solved the issue of slow cure rates at ambient temperatures but introduced significant toxicity hazards due to residual free phenol and low molecular weight amines.

-

Mid-1970s: The Phenalkamine Revolution A pivotal shift occurred when the 3M Company (and later Cardolite Corporation ) introduced phenalkamines .[2] By substituting petrochemical phenol with cardanol —a phenolic lipid extracted from Cashew Nut Shell Liquid (CNSL)—chemists created a curing agent that was not only bio-based but technically superior [2]. The long aliphatic side chain (

) of cardanol provided internal plasticization and hydrophobicity, allowing epoxies to cure even when submerged in water. -

2000s-Present: Green Chemistry & REACH Compliance Modern development focuses on "Green" Mannich bases, such as Furalkamines (derived from furfuryl alcohol), and ultra-low free monomer grades to meet strict EU REACH regulations regarding phenol toxicity [3].

Chemical Fundamentals & Mechanism

To understand the utility of Mannich bases, one must analyze the synergistic role of the phenolic hydroxyl group and the amine during the crosslinking process.

The Mannich Reaction Mechanism

The synthesis of the curing agent itself follows a condensation pathway. An amine (typically a polyamine like DETA or TETA) reacts with formaldehyde and a phenolic compound.

Figure 1: The Mannich condensation pathway generating the curing agent.

The Curing Mechanism (Epoxy-Amine)

Why are Mannich bases faster than standard amines?

-

Catalytic Acceleration: The phenolic hydroxyl (-OH) group on the Mannich base is acidic. It forms a hydrogen bond with the oxygen of the epoxy ring, increasing the electrophilicity of the methylene carbon.

-

Ring Opening: This polarization facilitates the nucleophilic attack by the amine nitrogen, significantly lowering the activation energy (

) of the reaction. -

Low-Temperature Reactivity: This catalytic effect allows Mannich bases to cure epoxies at temperatures as low as 0°C (32°F), where standard aliphatic amines would stall [4].

Synthesis Protocol: Cardanol-Based Phenalkamine

Note: This protocol is for a standard phenalkamine using Diethylenetriamine (DETA). All steps must be performed in a fume hood due to formaldehyde vapors.

Reagents:

-

Cardanol (Distilled CNSL): 1.0 mole (approx. 300g)

-

Paraformaldehyde (91%): 1.0 - 1.2 moles

-

Diethylenetriamine (DETA): 1.0 - 2.0 moles (Excess amine reduces viscosity)

Step-by-Step Methodology:

-

Setup: Equip a 1L four-neck round-bottom flask with a mechanical stirrer, thermometer, reflux condenser, and addition funnel.

-

Charging: Charge the Cardanol and DETA into the flask. Initiate stirring at 200 RPM.

-

Heating: Heat the mixture to 60°C .

-

Addition: Slowly add Paraformaldehyde over 45-60 minutes.

-

Critical Insight: The reaction is exothermic. Control the addition rate to keep the temperature below 90°C to prevent premature gelation or amine degradation.

-

-

Reflux: Once addition is complete, raise the temperature to 100-110°C and reflux for 2-3 hours to ensure complete conversion of the formaldehyde.

-

Dehydration: Switch the condenser to distillation mode. Apply vacuum (gradually reducing to 20-50 mmHg) and heat to 120°C to remove the water of reaction and any unreacted amine/formaldehyde.

-

Filtration: Cool to 60°C and filter the product to remove any solid impurities.

Self-Validating Check:

-

Viscosity: Should be 500–3000 cPs (depending on amine ratio).

-

Amine Value: Titrate with HCl to verify the theoretical Amine Hydrogen Equivalent Weight (AHEW).

Performance Characterization

The following table contrasts Mannich bases with other standard curing agents, highlighting their specific utility in adverse conditions.

| Property | Aliphatic Amines (e.g., TETA) | Polyamides | Mannich Bases (Phenalkamines) |

| Cure Speed @ 25°C | Moderate | Slow | Fast |

| Min. Cure Temp | 10°C | 15°C | < 0°C |

| Moisture Tolerance | Poor (Blushing) | Good | Excellent |

| Surface Appearance | Prone to "Amine Blush" | Greasy if humid | Glossy / Blush-Free |

| Chemical Resistance | Good | Moderate | Excellent (Acids/Bases) |

| Flexibility | Brittle | Excellent | Good (Cardanol-based) |

| Toxicity | High (Sensitizer) | Low | Moderate (Free Phenol) |

Moisture Tolerance & Surface Adhesion

Standard amines react with atmospheric

Figure 2: Comparative performance pathway under adverse environmental conditions.

Future Outlook

The future of Mannich base curing agents lies in regulatory compliance and sustainability .

-

Low Free-Phenol Grades: New synthesis techniques (transamination) are reducing free phenol levels to <1% to comply with EU REACH.

-

Bio-Renewable Feedstocks: Beyond cardanol, research is expanding into furan-based Mannich bases (Furalkamines) derived from agricultural byproducts (corn cobs, sugarcane bagasse), offering higher chemical resistance [3].

References

-

Mannich, C. & Krösche, W. (1912).[1] Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie.

-

Tyman, J.H.P. (1979). Phenalkamines—A New Class of Epoxy Curing Agents.[3][4] ACS Symposium Series.

-

Cardolite Corporation. (2021). Phenalkamine Technology: Mannich Based Curing Agents.

-

Hare, C.H. (1996). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. Journal of Protective Coatings & Linings.

-

Purnima Group. (2025). Why Phenalkamines Are Becoming the Preferred Hardener in Protective Coatings.

Sources

Methodological & Application

Optimizing Polyurethane Foam Properties: A Guide to 2,4,6-Tris(dimethylaminomethyl)phenol Catalyst Concentration

Introduction

2,4,6-Tris(dimethylaminomethyl)phenol, commonly referred to as DMP-30, is a highly effective tertiary amine catalyst crucial in the synthesis of polyurethane (PU) materials.[1] While it is also widely recognized as a curing agent for epoxy resins, its role in polyurethane chemistry is significant, particularly in the production of rigid polyurethane foams.[2] This document serves as a comprehensive technical guide for researchers and formulation scientists on the application and optimization of DMP-30 concentration in polyurethane foam systems.

In polyurethane foam production, a delicate balance must be struck between two primary chemical reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The gelling reaction forms the polymer network, building viscosity and structural integrity, while the blowing reaction generates carbon dioxide (CO2) gas, which creates the cellular foam structure. DMP-30 functions primarily as a potent gelling catalyst, promoting the formation of urethane linkages that lead to a stable polymer network.[3] Its concentration directly influences reaction kinetics, which in turn dictates the foam's processing characteristics and final physical properties.[4]

Optimizing the catalyst concentration is paramount; insufficient levels lead to slow cure times and poor foam structure, while excessive amounts can cause premature gelling, foam collapse, or scorching. This guide provides the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to systematically determine the ideal DMP-30 concentration for your specific polyurethane foam formulation.

Mechanism of Catalysis

Tertiary amine catalysts, such as DMP-30, function by activating the reactants to accelerate the polymerization process.[5] The catalytic action in the gelling reaction proceeds via a nucleophilic mechanism. The lone pair of electrons on the nitrogen atoms of DMP-30's dimethylamino groups attacks the electrophilic carbon atom of the isocyanate group (-NCO). This interaction forms a temporary, unstable complex that increases the polarization of the isocyanate group, making it significantly more susceptible to nucleophilic attack by the hydroxyl (-OH) group of the polyol.

This catalytic cycle results in the formation of a urethane linkage and the regeneration of the DMP-30 catalyst, allowing it to participate in subsequent reactions. Because of its molecular structure, DMP-30 is particularly effective at promoting this gelling reaction over the blowing reaction, giving formulators precise control over the network-building phase of foam formation.

Sources

- 1. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 2. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 3. poliuretanos.com.br [poliuretanos.com.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Amine-Catalyzed Trimerization of Isocyanates for the Synthesis of Polyisocyanurates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the trimerization of isocyanates into polyisocyanurates (PIR) using amine-based catalysts. Polyisocyanurate foams are a significant class of thermoset plastics, valued for their exceptional thermal stability, flame resistance, and robust mechanical properties.[1][2] This guide delves into the underlying reaction mechanisms, details the various types of amine catalysts employed, and offers a detailed, step-by-step protocol for conducting the trimerization reaction in a laboratory setting. Furthermore, it outlines the key analytical techniques for the thorough characterization of the resulting polymeric materials. This application note is intended to serve as a valuable resource for researchers and scientists engaged in polymer synthesis and material science.

Introduction: The Significance of Polyisocyanurates

The trimerization of isocyanates is a crucial industrial process that leads to the formation of a highly stable, six-membered isocyanurate ring. When di- or poly-functional isocyanates are used as starting materials, this reaction results in a cross-linked polymer network known as polyisocyanurate (PIR). These materials are predominantly used in the production of rigid thermal insulation foams for a wide array of applications, including construction, refrigeration, and industrial insulation.[1][3][4] The superior thermal and chemical stability of PIR foams compared to polyurethanes stems from the robust isocyanurate ring structure.[2]

The selection of an appropriate catalyst is paramount to controlling the rate and selectivity of the trimerization reaction, thereby influencing the final properties of the polymer.[5] Amine-based catalysts, particularly tertiary amines, are widely utilized due to their efficacy and versatility.[6][7] This guide will focus on the principles and procedures for employing these catalysts to achieve efficient and controlled isocyanate trimerization.

Reaction Mechanism: The Role of Amine Catalysts

The catalytic trimerization of isocyanates by tertiary amines is generally understood to proceed through a stepwise anionic polymerization mechanism. The reaction is initiated by the nucleophilic attack of the amine catalyst on the electrophilic carbon of the isocyanate group. This initial step forms a zwitterionic intermediate. This intermediate then reacts with two additional isocyanate molecules in a sequential manner to form the stable six-membered isocyanurate ring, regenerating the amine catalyst in the process.

While tertiary amines are effective, the reaction can sometimes be slow and require elevated temperatures.[6] To enhance the reaction rate and yield, co-catalysts are often employed.[6] It is also worth noting that other catalysts, such as carboxylate salts of strong bases (e.g., potassium octoate) and quaternary ammonium carboxylates, are also commonly used in industrial foam production and can exhibit high selectivity for the trimerization reaction.[5][8]

The following diagram illustrates the proposed catalytic cycle for the amine-catalyzed trimerization of isocyanates:

Caption: Proposed catalytic cycle for amine-catalyzed isocyanate trimerization.

Amine Catalysts for Isocyanate Trimerization

A variety of amine-based catalysts can be utilized for the trimerization of isocyanates. The choice of catalyst will depend on the specific isocyanate used, the desired reaction rate, and the processing conditions.

| Catalyst Type | Examples | Key Characteristics |

| Tertiary Amines | Triethylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO), N,N-dimethylcyclohexylamine (DMCHA) | Well-established catalysts, often used in combination with other catalysts to balance the gelling and blowing reactions in foam production.[6][7] Their catalytic activity can be influenced by their basicity and steric hindrance. |

| Alkanolamines | N,N-diethylethanolamine | Possess both a hydroxyl group and a tertiary amine, allowing them to participate in both the urethane and trimerization reactions.[6] |

| Quaternary Ammonium Salts | Tetramethylammonium hydroxide, Benzyltrimethylammonium hydroxide | Can be highly active catalysts, promoting rapid trimerization.[6][9] Often used in solution form. |

| Polymeric Amines | Polyethyleneimine | Can be used as catalysts and may be incorporated into the final polymer matrix. |

It's important to recognize that in the production of polyurethane-polyisocyanurate (PIR) foams, a blend of catalysts is often used to control the competing reactions of urethane formation (gelling) and the water-isocyanate reaction (blowing) alongside the trimerization reaction.[7]

Experimental Protocol: Laboratory-Scale Trimerization of an Aromatic Isocyanate

This protocol provides a general procedure for the trimerization of a model aromatic isocyanate, such as phenyl isocyanate, using a tertiary amine catalyst.

Safety Precautions: Isocyanates are potent respiratory and skin sensitizers. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Materials:

-

Aromatic isocyanate (e.g., phenyl isocyanate)

-

Tertiary amine catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)

-

Anhydrous solvent (e.g., toluene, N,N-dimethylformamide - DMF)

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or argon inlet

-

Dropping funnel

Procedure:

-

Reaction Setup: Assemble the three-neck flask with a condenser, a nitrogen/argon inlet, and a dropping funnel. Ensure all glassware is dry.

-

Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reagent Preparation: In the dropping funnel, prepare a solution of the aromatic isocyanate in the anhydrous solvent.

-

Catalyst Introduction: To the reaction flask, add the tertiary amine catalyst, either neat or as a solution in the anhydrous solvent.

-

Reaction Initiation: Begin stirring the catalyst solution and heat to the desired reaction temperature (e.g., 60-80 °C).

-

Isocyanate Addition: Slowly add the isocyanate solution from the dropping funnel to the reaction flask over a period of 30-60 minutes. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using Fourier-Transform Infrared (FTIR) spectroscopy. Look for the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) and the appearance of the isocyanurate peak (~1410 cm⁻¹ and ~1710 cm⁻¹).[10]

-

Reaction Completion and Work-up: Once the reaction is complete (as indicated by FTIR), cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Product Isolation: Isolate the solid product by filtration. Wash the product with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.

-

Drying: Dry the isolated product under vacuum to remove any residual solvent.

Caption: General experimental workflow for laboratory-scale isocyanate trimerization.

Analytical Techniques for Characterization

Thorough characterization of the synthesized polyisocyanurate is essential to confirm its chemical structure and assess its physical properties.

| Analytical Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Used to monitor the reaction progress by observing the disappearance of the isocyanate (-NCO) stretching band at approximately 2265–2278 cm⁻¹ and the appearance of the isocyanurate ring's characteristic absorption bands, such as the C-N stretching at 1405–1415 cm⁻¹.[10] It is also used for the identification of functional groups in the final product.[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the polymer.[11] Both ¹H and ¹³C NMR can be used to confirm the formation of the isocyanurate ring and to analyze the overall polymer architecture. |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the polymer.[11][12] This is particularly useful when synthesizing linear or branched polymers from di- or poly-isocyanates. |

| Differential Scanning Calorimetry (DSC) | Used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg).[13] This information is crucial for understanding the material's performance at different temperatures. |

| Thermogravimetric Analysis (TGA) | Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[11][14] This provides information about the decomposition temperature of the material. |

| Scanning Electron Microscopy (SEM) | For polyisocyanurate foams, SEM is used to visualize the cellular structure, including cell size and morphology, which significantly impacts the mechanical and insulating properties of the foam.[11] |

Potential Side Reactions

While trimerization is the desired reaction, other side reactions can occur, especially at elevated temperatures or with certain catalysts. These include:

-

Dimerization: Formation of a four-membered uretdione ring.[15]

-

Carbodiimide Formation: Reaction of two isocyanate groups to form a carbodiimide and release carbon dioxide.

-

Allophanate and Biuret Formation: Reaction of isocyanates with urethane or urea linkages, respectively, leading to further cross-linking.[16]

The choice of catalyst and careful control of reaction conditions are crucial to minimize these side reactions and maximize the yield of the desired isocyanurate product.[15]

Conclusion

The amine-catalyzed trimerization of isocyanates is a versatile and powerful method for the synthesis of polyisocyanurates with a wide range of desirable properties. A thorough understanding of the reaction mechanism, careful selection of the catalyst system, and precise control over the reaction conditions are essential for achieving high yields and the desired material characteristics. The experimental protocol and analytical techniques outlined in this guide provide a solid foundation for researchers and scientists to successfully synthesize and characterize these important polymeric materials.

References

-

Insulation Materials: Polyisocyanurates. (2008, January 1). National Insulation Association. [Link]

-

Polyisocyanurate Insulation for Industrial Applications. Multiservice LLC. [Link]

- Kober, E. H., & Schnabel, W. J. (1973). U.S. Patent No. 3,716,535. U.S.

-

Catalysis of Urethane Systems. (2026, January 13). Turkchem. [Link]

-

Polyurethane Amine Catalysts. Mofan. [Link]

- Kang, M., et al. (2011). Chinese Patent No. CN102069012A.

-

Technical Insights into Isocyanate Reaction Pathways. (2025, July 10). Patsnap Eureka. [Link]

-

Polyisocyanurate. Wikipedia. [Link]

-

Polyisocyanurate Insulation: A Must-Have for Refrigeration and Food Lines. (2015, October 2). GLT Products. [Link]

-

Trimerization of Isocyanates. Scribd. [Link]

-

Polyurethane and Polyisocyanurate Foams: Insulation That Works. (2011, July). American Chemistry Council. [Link]

-

Vlasov, R. R., & Zaitsev, S. D. (2022). The effect of the isocyanate trimerisation catalyst on the chemical composition and strength characteristics of polyurethane-polyisocyanate foams. From Chemistry Towards Technology Step-By-Step, 5(3), 91-103. [Link]

-

Isocyanate-based multicomponent reactions. (2024, December 12). RSC Advances. [Link]

-

The Trimerization of Isocyanate-Functionalized Prepolymers: An Effective Method for Synthesizing Well-Defined Polymer Networks. ResearchGate. [Link]

-

Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung. [Link]

-

Preparation and Characterization of Polyisocyanurate Modified Polyimide Foam. Scientific & Academic Publishing. [Link]

-

The kinetics of co‐catalysis of cyclotrimerization of isocyanates by carbamates. Wiley Online Library. [Link]

-

Catalysts for Isocyanate Cyclotrimerization. (2023, May 19). Eindhoven University of Technology Research Portal. [Link]

-

A Study of the Reaction Kinetics of Polyisocyanurate Foam Formulations using Real-time FTIR. Academia.edu. [Link]

-

Preliminary Synthesis of Polyurethane from Trimer Isocyanate for Self-healing Polyurethane Materials. AIP Publishing. [Link]

-

Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Top Analytical Techniques for Characterizing Custom Polymers. (2025, June 6). Polymer Chemistry. [Link]

-

Advances in Catalysis for Organic Coatings. CHIMIA. [Link]

-

A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. (2023, March 22). Eindhoven University of Technology Research Portal. [Link]

-

Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. (2019, June 17). Chemical Communications. [Link]

-

Unraveling the Mechanism of Trimerization Reaction of Hexamethylene Diisocyanate: DFT Calculation and Experiments. (2025, June 6). Industrial & Engineering Chemistry Research. [Link]

-

Polymer Characterization Techniques. Materials Characterization Services. [Link]

Sources

- 1. Insulation Materials: Polyisocyanurates - Insulation Outlook Magazine [insulation.org]

- 2. Polyisocyanurate - Wikipedia [en.wikipedia.org]

- 3. multiserviceindustrial.com [multiserviceindustrial.com]

- 4. Polyisocyanurate Insulation: A Must-Have for Refrigeration and Food Lines [blog.gltproducts.com]

- 5. ystu.editorum.ru [ystu.editorum.ru]

- 6. US3716535A - Trimerization of isocyanates - Google Patents [patents.google.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. chimia.ch [chimia.ch]

- 9. Polyurethane Amine Catalysts Manufacturers - China Polyurethane Amine Catalysts Exporter & Suppliers [mofanpu.com]

- 10. (PDF) A Study of the Reaction Kinetics of Polyisocyanurate Foam Formulations using Real-time FTIR [academia.edu]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. measurlabs.com [measurlabs.com]

- 14. Preparation and Characterization of Polyisocyanurate Modified Polyimide Foam [article.sapub.org]

- 15. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 16. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Note: Curing Kinetics of Epoxy Resins with 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)

[1][2][3]

Executive Summary

This application note details the kinetic characterization of Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resins cured with 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).[1] DMP-30 functions as a Lewis base catalyst, initiating anionic homopolymerization or accelerating anhydride cures.[1] Accurate kinetic profiling is critical for optimizing cure cycles in semiconductor encapsulation, aerospace composites, and medical device packaging.[1]

This guide moves beyond standard operating procedures to provide a mechanistic understanding of the cure, a self-validating Differential Scanning Calorimetry (DSC) protocol, and a robust framework for kinetic analysis using the Kissinger and Isoconversional methods.[2]

Mechanistic Insight: The Zwitterionic Pathway

Unlike primary amine hardeners that cure via step-growth polymerization, DMP-30 initiates a chain-growth mechanism via anionic polymerization.[1] Understanding this is vital for interpreting the autocatalytic nature of the reaction exotherm.

Reaction Stages[1][5]

-

Initiation: The tertiary nitrogen of DMP-30 attacks the methylene carbon of the epoxide ring, opening it to form a zwitterionic intermediate (alkoxide anion and quaternary ammonium cation).

-

Propagation: The generated alkoxide anion acts as the active center, attacking subsequent epoxide rings. This leads to etherification and the formation of a crosslinked polyether network.

-

Termination: Chain transfer or occlusion of active sites due to vitrification (transition from rubbery to glassy state).

Mechanistic Visualization

The following diagram illustrates the initiation and propagation pathways driven by DMP-30.

Figure 1: Catalytic pathway of DMP-30 initiating epoxide ring opening and subsequent etherification.[1]

Experimental Protocol: Non-Isothermal DSC

To determine kinetic triplets (

Materials & Preparation

-

Resin: DGEBA (e.g., EPON 828 or equivalent), EEW

185-190 g/eq.[1] -

Curing Agent: DMP-30 (Purity > 96%).[1]

-

Stoichiometry: 5–10 phr (parts per hundred resin).[1]

Sample Preparation Workflow

-

Weighing: Weigh DGEBA into a glass vial. Add DMP-30 gravimetrically.[1]

-

Mixing: Mix manually with a glass rod for 2 minutes, ensuring no air bubbles are entrained.

-

Degassing: Vacuum degas at room temperature for 5-10 minutes if bubbles are visible.

-

Pan Loading: Encapsulate 5–10 mg of the mixture into Tzero aluminum hermetic pans.

-

Self-Validation: Prepare 5 pans immediately. Analyze the first one. If the exotherm is irregular, discard the batch and remix.

-

DSC Instrument Configuration

-

Gas: Nitrogen purge (50 mL/min).

-

Equilibration: Equilibrate at 20°C.

-

Ramp Rates (

): Run separate samples at 5, 10, 15, and 20 °C/min . -

Range: 20°C to 250°C (Ensure return to baseline).

Kinetic Analysis Methodology

The goal is to calculate the Activation Energy (

The Kissinger Equation

1Where:

-

= Heating rate (K/min)[1][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - = Peak Exothermic Temperature (K)[1]

- = Gas constant (8.314 J/mol[1]·K)

By plotting

Data Processing Workflow

The following diagram outlines the logical flow from raw DSC signals to actionable kinetic data.

Figure 2: Step-by-step workflow for extracting kinetic parameters from dynamic DSC scans.

Representative Data (DGEBA + 10 phr DMP-30)

The following table summarizes typical values expected for this system. Use this for validation; significant deviations suggest contamination or instrument calibration issues.

| Heating Rate ( | Peak Temp ( | Peak Temp ( | Enthalpy ( |

| 5 | 102.5 | 375.65 | 480 ± 20 |

| 10 | 114.2 | 387.35 | 475 ± 20 |

| 15 | 122.8 | 395.95 | 485 ± 20 |

| 20 | 130.1 | 403.25 | 478 ± 20 |

Calculated Kinetic Parameters:

-

Activation Energy (

): ~58–65 kJ/mol[1] -

Reaction Model: Autocatalytic (Šesták–Berggren model is often the best fit).

Troubleshooting & Validation (Self-Validating Systems)

To ensure "Trustworthiness" in your results, apply these checks:

-

The

Check (Post-Cure Validation):-

After the dynamic scan, cool the sample and run a second scan.

-

Requirement: The Glass Transition Temperature (

) should be stable (typically 80–90°C for DGEBA/DMP-30 homopolymer). If

-

-

Baseline Stability:

-

The DSC baseline after the exotherm must return to the same level as the onset (adjusted for heat capacity change). A drifting baseline indicates decomposition, meaning the scan went to too high a temperature.

-

-

Sample Mass Consistency:

-

Keep sample masses within ±0.5 mg across all heating rates. Large mass variations induce thermal lag, skewing

and invalidating the Kissinger assumption.

-

References

-

Vyazovkin, S., et al. (2011).[1] "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta, 520(1-2), 1-19.[1]

-

Ghaemy, M., & Sadjady, S. (2006).[1][5] "Study the Curing Kinetics of DGEBA with Imidazoles and Property-structure Relationships." Iranian Polymer Journal, 15(2), 103-110.[1][5] (Provides comparative tertiary amine kinetics).

-

Sbirrazzuoli, N., et al. (2006).[1] "Isoconversional kinetic analysis of stoichiometric and off-stoichiometric epoxy-amine cures." Chemical Engineering Journal, 122(1-2), 47-56.[1] [1]

-

Jiang, Y., et al. (2021).[1] "Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst." Polymers, 13(2), 284.[1] (Details DMP-30 catalytic mechanism).

-

BenchChem. (n.d.). "2,4,6-Tris(dimethylaminomethyl)phenol Structure and Applications." (Chemical data verification). [1]

Sources

- 1. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

- 2. Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry [mdpi.com]

- 3. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]

- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 5. sid.ir [sid.ir]

Preparation of anion exchange membranes using DMP-30 crosslinker

Application Notes & Protocols

Topic: High-Performance Anion Exchange Membrane (AEM) Synthesis via DMP-30 Catalyzed Epoxy Crosslinking

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Anion Exchange Membrane Fabrication

Anion Exchange Membranes (AEMs) are critical components in a variety of electrochemical technologies, including water treatment, electrodialysis, and alkaline fuel cells.[1][2] An ideal AEM combines high ionic conductivity and selectivity with robust mechanical, thermal, and chemical stability.[3] A significant challenge in AEM development is balancing water uptake (essential for ion transport) with dimensional stability; excessive swelling can compromise the membrane's mechanical integrity.[4]

This guide details a robust methodology for preparing high-performance AEMs by creating a crosslinked polymer network. The strategy employs a base polymer functionalized with amine groups, a diglycidyl ether as the crosslinking agent, and 2,4,6-tris(dimethylaminomethyl)phenol, commonly known as DMP-30, as a potent catalyst for the curing process.[5][6]

While often referred to as a crosslinker or curing agent, DMP-30 functions primarily as a catalytic accelerator.[7][8][9] Its tertiary amine groups are highly effective at initiating the ring-opening polymerization of epoxides, facilitating the formation of a durable, three-dimensional network structure at reduced temperatures and accelerated rates.[10][11] This epoxy-based framework provides exceptional mechanical strength and chemical resistance, forming a stable scaffold for the anion-conducting moieties.[12]

The Role and Mechanism of DMP-30 in Epoxy Curing

DMP-30 plays a dual role in the curing of epoxy resins, particularly when co-reactants like anhydrides or other amines are present.[10][11] The tertiary amine groups on DMP-30 are Lewis bases that can directly initiate the anionic polymerization of epoxy groups.

The mechanism involves the nucleophilic attack of a tertiary amine on the carbon atom of the epoxy ring. This opens the ring, creating an alkoxide anion. This newly formed anion can then attack another epoxy group, propagating the polymerization and leading to a crosslinked ether network. The phenolic hydroxyl group on DMP-30 can also participate in the reaction, further integrating it into the polymer structure.[10][11] This catalytic action allows the curing process to proceed efficiently at moderate temperatures, which is crucial for preserving the integrity of the polymer backbone and functional groups.

Caption: Mechanism of DMP-30 catalyzed crosslinking for AEM formation.

Experimental Guide

This protocol is based on the widely used solution casting method, which allows for excellent control over membrane thickness and homogeneity.[13][14][15][16]

Part 1: Materials and Reagents

| Reagent | Supplier | Grade | Purpose |

| Brominated Poly(phenylene oxide) (BPPO) | Various | Synthesis Grade | Base polymer backbone |

| Poly(propylene glycol) diglycidyl ether (PPGDGE) | Various | Synthesis Grade | Epoxy crosslinking agent |

| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Various | ≥96% Purity[9] | Curing catalyst/accelerator[6] |

| N-Methyl-2-pyrrolidone (NMP) | Sigma-Aldrich | Anhydrous, ≥99.5% | Solvent for casting solution |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Sigma-Aldrich | ReagentPlus®, ≥99% | Quaternizing agent (creates exchange sites) |

| Sodium Hydroxide (NaOH) | Fisher Scientific | ACS Grade | For ion exchange to hydroxide (OH⁻) form |

| Deionized (DI) Water | In-house system | 18.2 MΩ·cm | Washing and hydration |

Part 2: Step-by-Step Synthesis Protocol

This protocol details the synthesis of a crosslinked AEM, followed by quaternization to introduce fixed cationic charges.

Phase A: Preparation of the Casting Solution

-

Dissolve the Base Polymer: In a clean, dry beaker, dissolve 0.8 g of BPPO into 10 mL of NMP. Stir with a magnetic stir bar at room temperature until the polymer is fully dissolved, which may take several hours. This creates an 8% (w/v) solution.

-

Add Functional Amine: To the homogeneous BPPO solution, add a predetermined amount of the amine that will form the ion exchange sites. For this protocol, we will use DABCO as both a functionalizing and crosslinking amine. Add 0.3 g of DABCO to the solution.

-

Introduce the Crosslinker and Catalyst: Add 0.4 g of the epoxy crosslinker (PPGDGE). Following this, add the DMP-30 catalyst. A typical catalytic amount is 1-2% of the total weight of the epoxy and amine components.[17] For this formulation, add approximately 15-20 mg of DMP-30.

-

Homogenization: Stir the complete mixture at 40°C for at least 12 hours to ensure a fully homogeneous solution and to initiate the reaction between the brominated sites on the BPPO and the DABCO.[15]

Phase B: Membrane Casting and Thermal Curing

-

Degassing: Place the casting solution in a vacuum oven at room temperature for 5-10 minutes to remove any dissolved air bubbles, which can cause defects in the final membrane.[3]

-

Casting: Carefully pour the viscous solution onto a clean, level glass plate. Use a casting knife or blade to spread the solution to a uniform thickness (e.g., 200-300 µm).

-

Curing: Transfer the glass plate to a convection oven for a two-step thermal curing process. This procedure is adapted from established epoxy curing protocols to ensure a robust, crosslinked network.[10][11]

-

Step 1 (Pre-curing): Heat at 80°C for 2 hours. This allows for gradual solvent evaporation and initial network formation without creating internal stress.

-

Step 2 (Post-curing): Increase the temperature to 120-150°C and hold for an additional 4-6 hours. This drives the crosslinking reaction to completion, maximizing the mechanical and thermal stability of the membrane.[11]

-

-

Demolding: After curing, allow the glass plate to cool completely to room temperature. The membrane can then be carefully peeled off the plate. It can be immersed in DI water to aid the peeling process.

Caption: Workflow for the synthesis of a DMP-30 crosslinked AEM.

Phase C: Ion Exchange to Hydroxide Form

-

The newly formed membrane is in the bromide (Br⁻) or other halide form. To convert it to the conductive hydroxide (OH⁻) form, immerse the membrane in a 1.0 M NaOH or KOH solution.[18]

-

Let the membrane soak for at least 48 hours at room temperature, changing the solution every 12 hours to ensure complete ion exchange.

-

After the exchange, wash the membrane thoroughly with DI water until the pH of the washing water is neutral. This removes any residual NaOH/KOH.

-

Store the final AEM in DI water to keep it hydrated.

Quality Control and Characterization

Validating the properties of the synthesized AEM is crucial. The following are standard characterization protocols.

1. Ion Exchange Capacity (IEC)

IEC measures the number of active ion exchange sites per unit mass of the dry membrane.

-

Protocol:

-

Immerse the OH⁻ form of the membrane in 50 mL of a 0.1 M HCl standard solution for 24 hours to convert it back to the Cl⁻ form.

-

Remove the membrane and titrate the remaining HCl solution with a 0.1 M NaOH standard solution using phenolphthalein as an indicator.

-

Dry the titrated membrane in a vacuum oven at 60°C for 24 hours and record its dry weight (W_dry).

-

Calculate IEC using the formula: IEC (mmol/g) = [(V_NaOH,blank - V_NaOH,sample) × C_NaOH] / W_dry

-

2. Water Uptake (WU) and Swelling Ratio (SR)

These parameters measure the membrane's hydration level and dimensional stability.

-

Protocol:

-

Cut a sample of the hydrated membrane (approx. 2x2 cm) and measure its weight (W_wet) and length (L_wet).

-

Dry the sample in a vacuum oven at 60°C for 24 hours and immediately measure its weight (W_dry) and length (L_dry).

-

Calculate WU and SR: WU (%) = [(W_wet - W_dry) / W_dry] × 100 SR (%) = [(L_wet - L_dry) / L_dry] × 100

-

3. Ionic Conductivity

This is a key performance metric, typically measured using electrochemical impedance spectroscopy (EIS).

-

Protocol:

-

Cut a rectangular strip of the hydrated membrane.

-

Place the strip in a four-point probe conductivity cell immersed in DI water.

-

Measure the through-plane resistance (R) using EIS over a frequency range (e.g., 1 Hz to 1 MHz).

-

Calculate conductivity (σ) using the formula: σ (mS/cm) = L / (R × A), where L is the distance between the potential-sensing electrodes and A is the cross-sectional area of the membrane.

-

| Property | Typical Range for Epoxy-Based AEMs | Key Influencing Factors |

| Ion Exchange Capacity (IEC) | 1.2 - 2.7 mmol/g[13][16][19] | Amount of functional amine (e.g., DABCO) |

| Water Uptake (WU) | 20 - 120%[13][19] | IEC, crosslinking density, hydrophilicity of backbone |

| Swelling Ratio (SR) | 8 - 30%[13] | Crosslinking density, polymer backbone rigidity |

| OH⁻ Conductivity (80°C) | > 80 - 120 mS/cm[18][20] | IEC, water uptake, temperature, membrane morphology |

| Tensile Strength | 15 - 25 MPa[14] | Crosslinking density, base polymer choice |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Brittle or Cracked Membrane | Curing temperature too high or ramped too quickly; excessive crosslinking. | Use a slower heating ramp; reduce post-curing temperature or time; decrease the amount of epoxy crosslinker. |

| Low Ion Exchange Capacity (IEC) | Insufficient functional amine; incomplete quaternization reaction. | Increase the ratio of functional amine to base polymer; extend the reaction time for Phase A. |

| Excessive Swelling / Poor Stability | Low crosslinking density; high IEC. | Increase the amount of epoxy crosslinker or DMP-30 catalyst; balance IEC by slightly reducing the functional amine. |

| Inconsistent Conductivity | Inhomogeneous casting solution; presence of bubbles or defects in the membrane. | Ensure complete dissolution and mixing in Phase A; degas the solution thoroughly before casting. |

| Membrane Sticks to Glass Plate | Glass surface not perfectly clean; insufficient cooling before demolding. | Use a silanizing release agent on the glass plate; ensure the plate has cooled completely to room temperature. |

References

- Title: IsoQure® DMP-30 Source: Kautschuk Group URL

- Title: Sinepoxy® DMP-30 - Epoxy Curing Accelerator & K54 Alternative Source: Sinexcel URL

- Source: PMC (PubMed Central)

- Title: Why DMP-30 is Widely Used in Coatings, Adhesives, and Composites Source: H-Chems URL

- Title: DMP-30 (Tris(dimethylaminomethyl)phenol)

- Title: SPI-Chem DMP-30 Epoxy Accelerator Source: SPI Supplies URL

- Title: DMP-30 - (dimethylaminomethyl)

- Title: MACRO POL DMP-30 Source: Macro Polymers URL

- Title: Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions Source: MDPI URL

- Title: Preparation and characterization of high-performance anion exchange membranes for acid recovery Source: Deswater URL

- Title: Preparation and Characterization of Crosslinked Anion Exchange Membrane Using Electron Beam Irradiation Source: Journal of Nuclear Science and Technology URL

- Source: Membranes (Journal)

- Title: The influence of temperature and DMP-30 content on the dissolution of epoxy resins Source: Scientific Diagram URL

- Title: Design of Anion Exchange Membranes and Electrodialysis Studies for Water Desalination Source: Scibey URL

- Title: Characterization and Chemical Stability of Anion Exchange Membranes Cross-Linked with Polar Electron-Donating Linkers Source: ResearchGate URL

- Source: Green Chemistry (RSC Publishing)

- Title: Innovative BPPO Anion Exchange Membranes Formulation Using Diffusion Dialysis-Enhanced Acid Regeneration System Source: MDPI URL

- Title: Fabrication of doubly-charged anion exchange membranes for enhancing hydroxide conductivity Source: UCL Discovery URL

- Source: PMC (PubMed Central)

- Title: A Reactive Molecular Dynamics Study of Hygrothermal Degradation of Crosslinked Epoxy Polymers Source: ChemRxiv URL

- Title: Novel Crosslinked Anion Exchange Membranes Based on Thermally Cured Epoxy Resin: Synthesis, Structure and Mechanical and Ion Transport Properties Source: MDPI URL

- Title: Crosslinked norbornene copolymer anion exchange membrane for fuel cells Source: The University of Tennessee, Knoxville URL

- Title: Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions Source: ResearchGate URL

- Title: Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions Source: PubMed URL

- Title: Synthesis of DMEA-Grafted Anion Exchange Membrane for Adsorptive Discharge of Methyl Orange from Wastewaters Source: MDPI URL

- Title: Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions Source: PubMed URL

- Title: Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP)

- Title: Synthesis and Characterization of a Composite Anion Exchange Membrane for Water Electrolyzers (AEMWE)

- Title: CN106008236A - Preparation method of colorless DMP-30 Source: Google Patents URL

- Title: Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP)

- Title: Recent Advancements of Polymeric Membranes in Anion Exchange Membrane Water Electrolyzer (AEMWE)

- Title: Machine Learning for Prediction and Synthesis of Anion Exchange Membranes Source: Accounts of Materials Research - ACS Publications URL

Sources

- 1. ksri.kr [ksri.kr]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Tuning Alkaline Anion Exchange Membranes through Crosslinking: A Review of Synthetic Strategies and Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IsoQure® DMP-30 - Kautschuk Group [kautschuk.com]

- 6. unilongindustry.com [unilongindustry.com]

- 7. Sinepoxy® DMP-30 - Epoxy Curing Accelerator & K54 Alternative [sinocurechem.com]